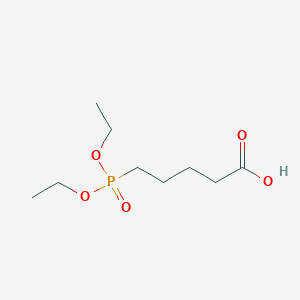
5-diethoxyphosphorylpentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-diethoxyphosphorylpentanoic Acid, also known as DEPPA, is a chemical compound with the molecular formula C9H19O5P . It has gained interest in scientific research over the past decade.
Synthesis Analysis
The synthesis of 5-diethoxyphosphorylpentanoic Acid involves multiple steps. One method involves the use of potassium hydroxide in ethanol. Another method involves a multi-step reaction with 2 steps: (i) Sodium (Na) in Tetrahydrofuran (THF), (ii) Aqueous Potassium Hydroxide (KOH) in ethanol .
Physical And Chemical Properties Analysis
5-diethoxyphosphorylpentanoic Acid is a liquid with a clear, yellow color . It has a predicted boiling point of 367.9±25.0 °C and a predicted density of 1.142±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 4.69±0.10 .
Scientific Research Applications
Bioisosteric Applications
Diethylphosphonopentanoic Acid: , as a phosphinate, is used in bioisosteric applications to improve the efficacy and selectivity of drug candidates . Bioisosteres are substituents or groups that induce similar biological responses but can have different shapes or physical/chemical properties. This strategy is employed to enhance potency, alter metabolic transformations, and for intellectual property purposes .
Biological Pathways and Activities
Phosphinic acids and their derivatives, including Diethylphosphonopentanoic Acid , play key roles in biological pathways. They are involved in the activities of bioactive compounds, with their biological activities and synthetic aspects being a focus of research between 2008 and 2013 .
Environmental Role and Biochemistry
Phosphonates, which include Diethylphosphonopentanoic Acid , have a significant environmental role and are part of the global phosphorus cycle. They contribute to oceanic methane production and have been the subject of studies on their metabolism and biochemistry, revealing unique and interesting chemistry .
Antibacterial and Antifungal Activities
Some phosphonates and phosphonopeptides, which may include derivatives of Diethylphosphonopentanoic Acid , show promising antibacterial and antifungal activities. These properties have stimulated research into their potential as antibiotics .
Natural Occurrence and Physiological Role
Despite being rarely encountered in living organisms, phosphonates like Diethylphosphonopentanoic Acid are involved in biogeochemical phosphorus cycling and methane production. Their natural occurrence and physiological roles are areas of ongoing research .
Drug Delivery Systems
Diethylphosphonopentanoic Acid: could be explored for its potential in drug delivery systems. Phosphinates have properties that may be beneficial in the formulation of drug delivery mechanisms, although specific studies on this application are not detailed in the current literature .
Safety and Hazards
5-diethoxyphosphorylpentanoic Acid is classified as an irritant (Xi) with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
5-diethoxyphosphorylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-3-13-15(12,14-4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEORQNREMLBKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCC(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378679 |
Source


|
| Record name | 5-diethoxyphosphorylpentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-diethoxyphosphorylpentanoic Acid | |
CAS RN |
55881-52-2 |
Source


|
| Record name | 5-diethoxyphosphorylpentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

